molecular formula C9H17ClO3S B6608698 [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride CAS No. 2866355-95-3

[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride

Cat. No.: B6608698
CAS No.: 2866355-95-3
M. Wt: 240.75 g/mol
InChI Key: ZURCVXASGZFUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride, also known as PMSCl, is a versatile reagent used in organic synthesis. It is a sulfonyl chloride that is used as an acylating agent in a variety of reactions, such as Friedel-Crafts acylations, Michael additions, and aryl-aryl bond formation. PMSCl is a useful reagent for the synthesis of a variety of compounds, including heterocyclic compounds, natural products, and pharmaceuticals.

Mechanism of Action

[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride is an acylating agent that reacts with nucleophilic species, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. The reaction of this compound with a nucleophilic species involves the formation of a sulfonium ion intermediate, which is then attacked by the nucleophile to form the desired product.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is a reagent that is used in the synthesis of compounds, but it is not used as a drug or therapeutic agent.

Advantages and Limitations for Lab Experiments

[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride has several advantages for use in lab experiments. It is a versatile reagent that can be used to synthesize a wide variety of compounds. Additionally, it is relatively inexpensive and easy to use. However, this compound is not suitable for use in reactions that involve the formation of an anhydride, as the sulfonyl chloride group is not stable under those conditions.

Future Directions

There are several potential future directions for the use of [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride. It could be used to synthesize a variety of molecules that are currently difficult to synthesize, such as peptides and proteins. Additionally, this compound could be used to synthesize bioconjugates, such as antibodies, for use in drug delivery. It could also be used for the synthesis of natural products and pharmaceuticals. Finally, this compound could be used in the synthesis of heterocyclic compounds, such as pyridines and indoles.

Synthesis Methods

[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride can be synthesized in a two-step process that involves the reaction of methanesulfonic acid with an alkyl halide. In the first step, methanesulfonic acid is treated with an alkyl halide, such as propan-2-yl chloride, to form a sulfonyl chloride. In the second step, the sulfonyl chloride is treated with an organic base, such as sodium ethoxide, to form this compound.

Scientific Research Applications

[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride is widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It has been used as an acylating agent in the synthesis of a variety of compounds, including heterocyclic compounds, natural products, and pharmaceuticals. This compound has also been used for the synthesis of bioconjugates, such as antibodies, for use in drug delivery. Additionally, this compound has been used in the synthesis of peptides, proteins, and other macromolecules.

Properties

IUPAC Name

(4-propan-2-yloxan-4-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO3S/c1-8(2)9(7-14(10,11)12)3-5-13-6-4-9/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURCVXASGZFUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCOCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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